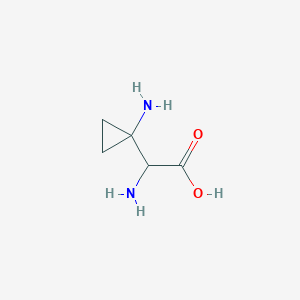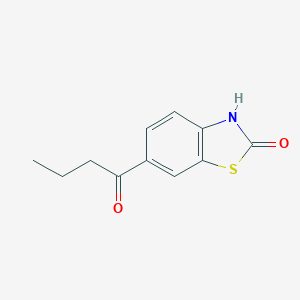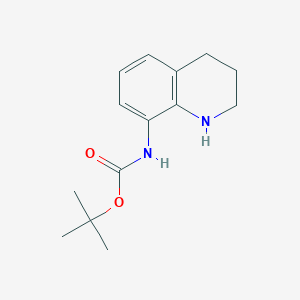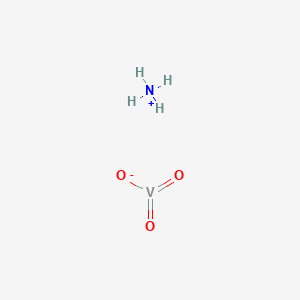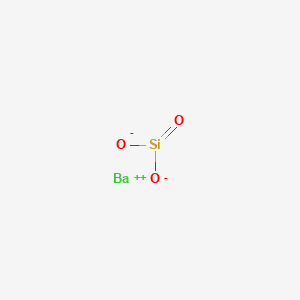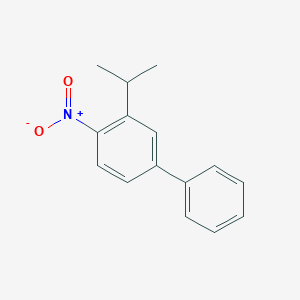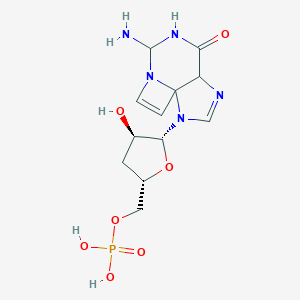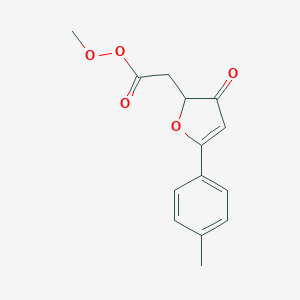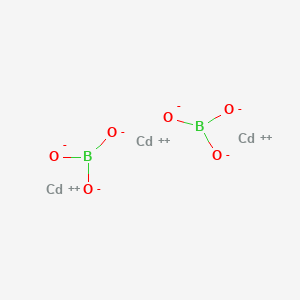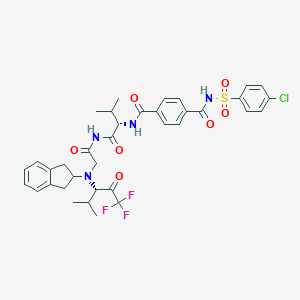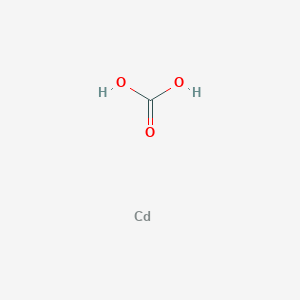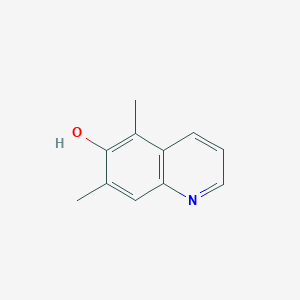
5,7-Dimethylquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylquinolin-6-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with methyl groups at the 5th and 7th positions and a hydroxyl group at the 6th position. This compound is a yellow crystalline solid that is soluble in organic solvents and has garnered attention due to its potential biological activity and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,7-Dimethylquinolin-6-ol, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, which simplifies the process and reduces the need for purification steps.
Catalytic Methods: The use of recyclable catalysts, such as clay or ionic liquids, can promote the synthesis of quinoline derivatives under milder conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable methods such as:
Batch Reactors: These reactors allow for the controlled synthesis of quinoline derivatives in large quantities.
Continuous Flow Reactors: These reactors enable the continuous production of quinoline derivatives, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoline-6,7-dione, while reduction may produce 5,7-dimethylquinoline.
Applications De Recherche Scientifique
5,7-Dimethylquinolin-6-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It exhibits potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the production of dyes, catalysts, and materials.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of 5,7-Dimethylquinolin-6-ol, known for its wide range of biological activities.
5,7-Dimethylquinoline: Similar to this compound but lacks the hydroxyl group at the 6th position.
6-Hydroxyquinoline: Similar to this compound but lacks the methyl groups at the 5th and 7th positions.
Uniqueness
This compound is unique due to the presence of both methyl groups and a hydroxyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
5,7-dimethylquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRDWPWBNUKKAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155211 |
Source


|
| Record name | Phlegmariuine N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126552-19-0 |
Source


|
| Record name | Phlegmariuine N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phlegmariuine N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
